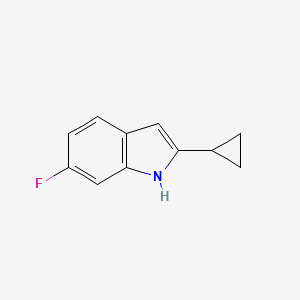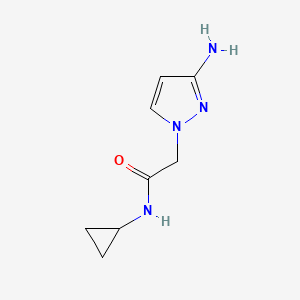
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide: is a heterocyclic compound containing a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-methyl-N-(propan-2-yl)amine with thiazolidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Cyclization Reaction: Another approach involves the cyclization of N-methyl-N-(propan-2-yl)thiourea with α-halo carboxylic acids. This method requires the presence of a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide often involves large-scale batch reactors where the above-mentioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide can participate in nucleophilic substitution reactions, where the thiazolidine ring is substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is explored for its interactions with various biological targets, including enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It is also utilized in the formulation of certain polymers and materials.
Mecanismo De Acción
The mechanism by which N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
- N-methyl-N-(propan-2-yl)-2-{[2-(pyridin-2-yl)ethyl]amino}acetamide
- N-methyl-N-(propan-2-yl)aniline
- N-methyl-N-(propan-2-yl)-2-(pyridin-2-yl)acetamide
Comparison: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, the presence of the thiazolidine ring enhances its potential as an enzyme inhibitor, making it more effective in certain therapeutic applications.
Propiedades
Fórmula molecular |
C8H16N2OS |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-6(2)10(3)8(11)7-4-12-5-9-7/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
SYJLGKRFPKRTMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)C1CSCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)



![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)


